molecular formula C14H8O4 B1216866 2,7-Dihydroxyanthracene-9,10-dione CAS No. 572-93-0

2,7-Dihydroxyanthracene-9,10-dione

Cat. No.: B1216866
CAS No.: 572-93-0
M. Wt: 240.21 g/mol
InChI Key: RZTIWMXQXBQJNE-UHFFFAOYSA-N
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Description

It has a molecular formula of C14H8O4 and a molecular weight of 240.21 g/mol. This compound is characterized by its two hydroxyl groups positioned at the 2 and 7 positions on the anthracene ring, and two ketone groups at the 9 and 10 positions.

Synthetic Routes and Reaction Conditions:

  • One common method involves the reaction of 2,7-dihydroxy-anthraquinone with copper (II) acetate in the presence of ethanol, water, and acetic acid .
  • Another method includes the oxidation of 2,7-dihydroxy-anthraquinone using manganese (IV) oxide and sulfuric acid .

Industrial Production Methods:

  • Industrially, the compound can be synthesized through the sulfonation of anthracene followed by oxidation and hydrolysis steps. This process involves the use of sulfuric acid and sulfur trioxide at elevated temperatures (110-120°C) .

Types of Reactions:

    Oxidation: 2,7-Dihydroxyanthracene-9,10-dione can undergo oxidation reactions, often using reagents like manganese (IV) oxide.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl positions, using reagents like iodine and pyridine.

Common Reagents and Conditions:

    Oxidation: Manganese (IV) oxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Iodine, pyridine.

Major Products:

  • Oxidation typically yields quinone derivatives.
  • Reduction results in hydroxyanthracene derivatives.
  • Substitution reactions can produce various substituted anthraquinones.

Scientific Research Applications

2,7-Dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

    Industry: It is utilized in the production of organic semiconductors and optoelectronic devices.

Biochemical Analysis

Biochemical Properties

2,7-Dihydroxyanthracene-9,10-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of anthraquinone derivatives, which are known for their biological activities . The compound’s hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, influencing their activity and stability . Additionally, this compound can act as a substrate for oxidative enzymes, leading to the formation of reactive oxygen species (ROS) that can further participate in biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells by generating ROS, which can lead to changes in gene expression and activation of stress response pathways . Moreover, this compound has been reported to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, altering their conformation and activity . It has been shown to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s degradation products may also contribute to its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . The compound can also affect metabolic flux by altering the levels of metabolites involved in energy production and detoxification . Additionally, this compound can influence the activity of cofactors such as NADH and FADH2, which are essential for cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by factors such as its lipophilicity and affinity for specific cellular compartments . This compound can also be sequestered in organelles such as mitochondria, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors . It can also localize to the mitochondria, affecting mitochondrial function and energy production .

Comparison with Similar Compounds

  • 2,6-Dihydroxyanthracene-9,10-dione
  • 1,4-Dihydroxyanthracene-9,10-dione
  • 2,7-Dinitroanthracene-9,10-dione

Comparison:

  • 2,7-Dihydroxyanthracene-9,10-dione is unique due to its specific positioning of hydroxyl groups, which influences its reactivity and applications.
  • 2,6-Dihydroxyanthracene-9,10-dione has similar properties but differs in the position of hydroxyl groups, affecting its chemical behavior.
  • 1,4-Dihydroxyanthracene-9,10-dione has hydroxyl groups at different positions, leading to distinct reactivity patterns.
  • 2,7-Dinitroanthracene-9,10-dione contains nitro groups instead of hydroxyl groups, making it more suitable for applications requiring electron-withdrawing substituents .

Properties

IUPAC Name

2,7-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTIWMXQXBQJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060352
Record name 9,10-Anthracenedione, 2,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-93-0
Record name 2,7-Dihydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dihydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 2,7-dihydroxy-
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Record name 9,10-Anthracenedione, 2,7-dihydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dihydroxyanthraquinone
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Record name 2,7-DIHYDROXYANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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